

Structural Confirmation of 2-Hydroxy-5-methylbenzyl Alcohol: A Comparative Spectroscopic Guide

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Compound of Interest

| | |
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| Compound Name: | 2-Hydroxy-5-methylbenzyl alcohol |
| CAS No.: | 4383-07-7 |
| Cat. No.: | B181637 |

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Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic differentiation of **2-Hydroxy-5-methylbenzyl alcohol** (CAS: 4383-07-7) from regioisomers.[1]

Executive Summary: The Structural Challenge

2-Hydroxy-5-methylbenzyl alcohol (also known as Homosaligenin or 2-(hydroxymethyl)-4-methylphenol) is a critical intermediate in the synthesis of phenolic resins and pharmaceutical precursors.[1] Derived primarily from the ortho-formylation of p-cresol, its structural integrity is often assumed rather than rigorously proven.[1]

The analytical challenge lies in distinguishing this compound from its regioisomers, particularly 2-hydroxy-4-methylbenzyl alcohol (derived from m-cresol) and 2-hydroxy-3-methylbenzyl alcohol.[1] While Mass Spectrometry (MS) confirms the molecular weight (138.16 g/mol), it fails to distinguish these isomers definitively. This guide establishes Nuclear Magnetic Resonance (NMR) as the primary validation tool, specifically highlighting the aromatic coupling patterns that serve as a unique fingerprint for the 5-methyl isomer.[1]

Comparative Analysis of Analytical Techniques

The following table evaluates the efficacy of standard spectroscopic methods in confirming the specific structure of **2-Hydroxy-5-methylbenzyl alcohol**.



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Deep Dive: The NMR "Fingerprint"

The definitive confirmation of **2-Hydroxy-5-methylbenzyl alcohol** relies on analyzing the aromatic proton coupling constants.^[1] The molecule possesses a 1,2,4-trisubstituted benzene ring pattern.^[1]

Predicted H NMR Data (DMSO-)

- Solvent Choice: DMSO-

is preferred over CDCl

to visualize the labile phenolic and benzylic hydroxyl protons, which often exchange/broaden in chloroform.^[1]



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Distinguishing Isomers (The "Singlet" Test)

The most common impurity or misidentified isomer is 2-hydroxy-4-methylbenzyl alcohol.^[1] The aromatic region allows for immediate differentiation:

- Target (5-Methyl): Displays an ABX system (d, dd, d). You will see two protons with strong ortho coupling (~8Hz) and one with meta coupling.^[1]
- Isomer (4-Methyl): Displays an isolated singlet for the proton at position 3 (between OH and Methyl) and two doublets for H5/H6.^[1]
 - Rule of Thumb: If you see a sharp aromatic singlet around 6.6-6.8 ppm, you likely have the wrong isomer (4-methyl).^[1]

Experimental Protocol: Structural Confirmation Workflow

This protocol ensures reproducible spectral data for regulatory or publication purposes.^[1]

Step 1: Sample Preparation

- Weigh 10-15 mg of the solid **2-Hydroxy-5-methylbenzyl alcohol**.
- Dissolve in 0.6 mL of DMSO-
(99.9% D).

- Note: Use an ampoule to avoid water contamination, which appears at 3.33 ppm and can obscure benzylic signals.[1]
- Transfer to a clean, dry 5mm NMR tube.[1]

Step 2: Acquisition Parameters (¹H NMR)

- Frequency: 400 MHz or higher recommended.[1]
- Pulse Sequence: Standard zg30 or equivalent.
- Scans (NS): 16 (sufficient for >10mg sample).[1]
- Relaxation Delay (D1): 1.0 - 2.0 seconds.[1][2]
- Temperature: 298 K (25°C).

Step 3: Data Processing

- Phasing: Apply automatic phasing, followed by manual correction to ensure flat baselines around the aromatic region.
- Referencing: Calibrate the residual DMSO pentet to 2.50 ppm.
- Integration: Integrate the methyl singlet (approx 2.2 ppm) and normalize it to 3.00. This calibrates the aromatic integrals.[1]

Decision Logic & Workflow Visualization

The following diagrams illustrate the analytical workflow and the decision logic for confirming the structure.

Diagram 1: Analytical Workflow



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Caption: Step-by-step workflow for the spectroscopic validation of **2-Hydroxy-5-methylbenzyl alcohol**.

Diagram 2: Isomer Discrimination Logic



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Caption: Decision tree for distinguishing the 5-methyl target from the common 4-methyl isomer.

Complementary Data: IR & MS

While NMR is definitive, these methods provide supporting evidence.^[1]

FT-IR (ATR Method)[1]

- O-H Stretch: Broad band at 3100–3400 cm

(Intermolecular H-bonding).[1]
- C-O Stretch: Strong peaks at 1000–1050 cm

(Primary alcohol) and 1200–1250 cm

(Phenolic C-O).[1]
- Aromatic C=C: 1500 and 1600 cm

.[1][3]
- Substitution Pattern: Out-of-plane (OOP) bending vibrations at 800–850 cm

can suggest 1,2,4-substitution, but are often unreliable compared to NMR.[1]

Mass Spectrometry (GC-MS)[1][4]

- Molecular Ion (

): 138 m/z.
- Base Peak: Often 120 m/z (Loss of H

O) or 107 m/z (Loss of CH

OH, tropylium ion derivative).
- Differentiation: The fragmentation pattern is nearly identical to isomers; therefore, MS is used only for purity and MW confirmation, not structural assignment.[1]

References

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